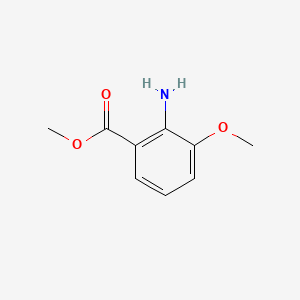

Methyl 2-amino-3-methoxybenzoate

Descripción general

Descripción

Methyl 2-amino-3-methoxybenzoate is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-methoxybenzoate can be synthesized through the esterification of 2-amino-3-methoxybenzoic acid. The reaction involves the use of methanol and a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at 95°C overnight to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-amino-3-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophile-substituted products.

Aplicaciones Científicas De Investigación

Pharmacological Properties

MAM is derived from the seeds of the plant Nigella damascena and exhibits properties that make it a candidate for antipsychotic drug development. Key pharmacological properties include:

- Antipsychotic Activity : MAM has shown promise in preclinical studies as an atypical antipsychotic. It effectively reduces hyperdopaminergic behaviors in animal models, suggesting its potential to alleviate both positive and cognitive symptoms associated with schizophrenia .

- Cognitive Enhancement : In addition to its antipsychotic effects, MAM has been observed to enhance cognitive functions in rodent models. This dual action makes it an attractive candidate for further clinical exploration .

Preclinical Studies

- Schizophrenia Models : Research utilizing the pharmacogenetic apomorphine-susceptible (APO-SUS) rat model demonstrated that MAM significantly reduced stereotypic behaviors and improved cognitive deficits associated with schizophrenia. The study indicated that MAM did not induce common side effects associated with traditional antipsychotics, such as weight gain or metabolic disturbances .

- Behavioral Assessments : In various behavioral tests, including prepulse inhibition (PPI) assessments, MAM was able to rescue deficits caused by both PCP and DOI (a 5HT2A/2C receptor agonist), further supporting its potential as a treatment for cognitive impairments in schizophrenia .

Data Table: Summary of Findings

| Study | Model Used | Key Findings | Side Effects |

|---|---|---|---|

| Study 1 | APO-SUS Rats | Reduced stereotypy and cognitive deficits | None observed |

| Study 2 | Mouse Models | Improved PPI and cognitive function | None observed |

| Study 3 | Rat Models | Antagonized PCP-induced symptoms | None observed |

Mecanismo De Acción

The mechanism of action of methyl 2-amino-3-methoxybenzoate, particularly in its role as an antipsychotic, involves its interaction with dopaminergic and serotonergic pathways in the brain. The compound has been shown to reduce hyperdopaminergic activity by antagonizing dopamine receptors (D2/D1) and modulating the expression of c-Fos and NPAS4 mRNA in the nucleus accumbens and dorsolateral striatum . Additionally, it blocks the activation of c-Fos immunoreactivity induced by NMDA receptor antagonists and serotonin receptor agonists, which are associated with the positive symptoms of schizophrenia .

Comparación Con Compuestos Similares

Methyl 2-amino-3-methoxybenzoate can be compared with other similar compounds, such as:

- Methyl 2-amino-4-methoxybenzoate

- Methyl 2-amino-3-hydroxybenzoate

- Methyl 2-amino-4,5-dimethylbenzoate

Uniqueness: The unique positioning of the amino and methoxy groups on the benzene ring of this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Actividad Biológica

Methyl 2-amino-3-methoxybenzoate, also known as MAM, is a natural protoalkaloid derived from the seeds of Nigella damascena. This compound has garnered significant attention in neuropharmacology due to its potential therapeutic effects, particularly in the treatment of schizophrenia. This article explores the biological activity of MAM, highlighting its mechanisms, experimental findings, and implications for future drug development.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Solubility | ~0.887 mg/ml |

| Log S (ESOL) | -2.31 |

| Bioavailability Score | 0.55 |

The structure features an aromatic ring with an amino group at position two and a methoxy group at position three, contributing to its unique pharmacological properties .

Antipsychotic Effects

Recent studies have demonstrated that MAM exhibits significant antipsychotic activity. In preclinical models, particularly using the pharmacogenetic apomorphine-susceptible (APO-SUS) rat model, MAM was shown to reduce stereotypic behaviors such as gnawing and climbing induced by dopaminergic agents. This suggests a potential role in alleviating both positive and cognitive symptoms associated with schizophrenia .

Key Findings:

- Behavioral Studies: MAM effectively antagonized apomorphine-induced c-Fos and NPAS4 mRNA levels in the nucleus accumbens and dorsolateral striatum of APO-SUS rats. This indicates its ability to modulate dopaminergic activity .

- Cognitive Effects: In models induced by phencyclidine (PCP) and DOI (a 5HT2A/2C receptor agonist), MAM improved prepulse inhibition deficits, reflecting its potential to address cognitive impairments in schizophrenia .

Safety Profile

MAM's safety profile is promising; during a 28-day subchronic treatment regimen, it did not induce weight gain, hyperglycemia, or other adverse effects commonly associated with atypical antipsychotics. Importantly, no cataleptic effects were observed, which is a significant concern with many antipsychotic medications .

MAM's mechanism appears to involve multiple pathways:

- Dopaminergic Modulation: By antagonizing dopamine receptors, MAM reduces hyperdopaminergic activity linked to psychotic symptoms.

- Neuroprotective Properties: It has demonstrated neuroprotective effects in various models of neuroinflammation and oxidative stress .

Case Studies

Several studies have explored the efficacy of MAM in animal models:

- Study on Schizophrenia Models:

- Neuroprotective Study:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-amino-3-methoxybenzoate, and what methodological considerations are critical for optimizing yield?

this compound is typically synthesized via esterification of 2-amino-3-methoxybenzoic acid using methanol under acid catalysis or via transesterification. Key steps include protecting the amine group during reaction conditions to prevent side reactions. For example, stepwise functionalization of triazine intermediates (as seen in similar compounds) requires precise temperature control (-35°C to 40°C) and reagents like DIPEA to minimize byproducts . Purification often involves column chromatography with gradients of CH₂Cl₂/EtOAc (1–20%) to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H NMR : The methoxy group (δ ~3.76–3.86 ppm) and aromatic protons (δ ~6.5–8.0 ppm) provide distinct splitting patterns, with the amine proton appearing as a broad singlet .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used to assess purity, leveraging the compound’s aromatic absorption .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 167.16 (base peak) and fragments corresponding to COOCH₃ loss .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Work in a fume hood to prevent inhalation, as aromatic amines can be toxic. Inspect gloves for integrity before use and dispose of contaminated materials following hazardous waste guidelines .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX, ORTEP) resolve ambiguities in the molecular structure of this compound derivatives?

SHELXL refines small-molecule structures using high-resolution X-ray data, resolving positional disorder in methoxy or amine groups. ORTEP-III visualizes thermal ellipsoids to assess bond-angle distortions, critical for validating hydrogen-bonding networks in crystal lattices . For example, torsion angles between the methoxy and benzoate groups can reveal steric effects influencing crystallinity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in apoptosis-inducing agents?

SAR studies involve synthesizing analogs with substitutions (e.g., bromo, nitro) at positions 4 or 5. Biological assays (e.g., caspase-based HTS) quantify EC₅₀ values, while docking simulations predict interactions with apoptosis targets like Bcl-6. For instance, bromination at the 5-position enhances potency by 10-fold in related compounds .

Q. How does regioselective functionalization of this compound impact its reactivity in multi-step syntheses?

Electrophilic aromatic substitution favors the 4-position due to electron-donating methoxy and amine groups. Bromination (using NBS) or nitration (HNO₃/H₂SO₄) at this position generates intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in triazine-based drug candidates .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how are reaction conditions optimized?

It serves as a precursor for triazine and thiophene derivatives. For example, coupling with 2,4,6-trichlorotriazine under inert atmospheres at 40°C yields triazinyl-amino intermediates. Catalyst screening (e.g., Pd(OAc)₂ for C–N coupling) and solvent polarity adjustments (DMF vs. THF) improve reaction efficiency .

Propiedades

IUPAC Name |

methyl 2-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEZEMGLLFLMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345167 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-34-6 | |

| Record name | Methyl 2-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Amino-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.